molecular formula C13H11BrO3 B3110234 Ethyl 7-bromo-4-hydroxy-2-naphthoate CAS No. 178876-99-8

Ethyl 7-bromo-4-hydroxy-2-naphthoate

Cat. No.: B3110234
CAS No.: 178876-99-8
M. Wt: 295.13 g/mol
InChI Key: VEWIXWCOUVXFFG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C₁₃H₁₁BrO₃ and a molecular weight of 295.13 g/mol . It is a derivative of naphthoic acid, featuring a bromine atom at the 7th position and a hydroxyl group at the 4th position on the naphthalene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4-hydroxy-2-naphthoate typically involves the bromination of 4-hydroxy-2-naphthoic acid followed by esterification. The bromination can be achieved using bromine in the presence of a suitable solvent like acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).

    Oxidation: 7-bromo-4-oxo-2-naphthoic acid.

    Reduction: 7-bromo-4-hydroxy-2-naphthalenemethanol.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxy-2-naphthoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-bromo-4-hydroxy-1-naphthoate
  • Ethyl 6-bromo-4-hydroxy-2-naphthoate
  • Ethyl 7-chloro-4-hydroxy-2-naphthoate

Uniqueness

Ethyl 7-bromo-4-hydroxy-2-naphthoate is unique due to the specific positioning of the bromine and hydroxyl groups on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

ethyl 7-bromo-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIXWCOUVXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-bromo-4-hydroxy-2-naphthoate
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